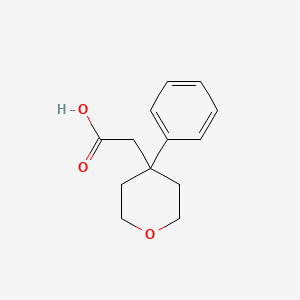

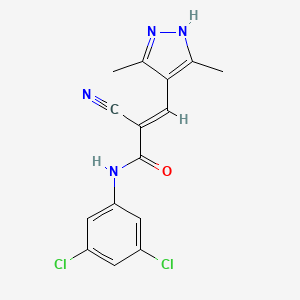

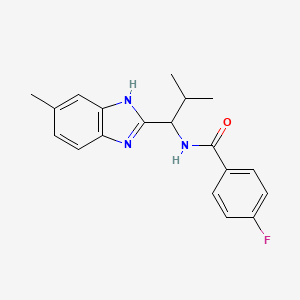

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide, also known as this compound, is a chemical compound that has been extensively studied in scientific research. This compound belongs to the class of benzamides and is used in various research applications due to its unique properties.

Scientific Research Applications

Potential Neuroleptic Agents

A series of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxysalicylamides, derived from 2,6-dimethoxybenzoic acids, were synthesized to investigate their potential as neuroleptic agents. These compounds, including the subject chemical, showed significant potency in inhibiting dopamine activity, both in vivo and in vitro. Particularly, some compounds exhibited higher potency than haloperidol, a benchmark antipsychotic drug, suggesting the therapeutic potential of these benzamides in treating conditions like schizophrenia. These findings underline the significant role that structural modifications in benzamides can play in enhancing their pharmacological profile (T. de Paulis et al., 1986).

Sigma Receptor Scintigraphy

The utilization of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for sigma receptor scintigraphy in detecting primary breast cancer highlights another significant application. The preferential binding of benzamides to sigma receptors, overexpressed in breast cancer cells, enables the visualization of primary breast tumors in vivo. This application demonstrates the diagnostic potential of benzamides in oncology, specifically in improving the detection and management of breast cancer (V. Caveliers et al., 2002).

Radiopharmaceutical Development

The synthesis of (S)-(-)-N-(1-Allylpyrrolidin-2-ylmethyl)-5-(3-hydroxypropyl)-2,3-dimethoxybenzamide, an intermediate of 18F-fallypride, showcases the compound's role in developing radiopharmaceuticals. This compound serves as a precursor in the preparation of 18F-fallypride, used in PET imaging to study dopamine D2 receptors, indicating its value in neurological research and diagnosis (X. Jing, 2004).

Dopamine D2 Receptor Tracers

The development of benzamide neuroleptics like (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide ([18F]fallypride) further emphasizes the application in neuroimaging. These compounds, through structural modifications, achieve high affinity for dopamine D-2 receptors, enabling detailed brain imaging and contributing to our understanding of psychiatric and neurological disorders (J. Mukherjee et al., 1995).

Mechanism of Action

Target of Action

The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

The compound interacts with its targets by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition disrupts the normal flow of calcium ions into the cells, leading to changes in cellular functions that are dependent on calcium signaling.

Biochemical Pathways

The affected pathways primarily involve calcium signaling . By inhibiting Cav 1.2 channels, the compound disrupts calcium-dependent processes within the cell . The downstream effects of this disruption can vary widely depending on the specific cellular context, but they may include alterations in muscle contraction, neurotransmitter release, and gene expression.

Pharmacokinetics

Furthermore, it exhibits relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes that depend on calcium signaling. One notable effect is the compound’santiconvulsant activity . In animal models, the compound has shown potent anticonvulsant properties, suggesting that it may be effective in reducing seizure activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability and activity may be affected by temperature, as it is recommended to be stored in a freezer, under -20°C Additionally, the compound’s interaction with its target may be influenced by the cellular environment, including the presence of other molecules that can bind to the same target

properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6/c1-23-12-3-4-13(14(11-12)24-2)17(22)18-7-9-25-10-8-19-15(20)5-6-16(19)21/h3-4,11H,5-10H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURNTGBKLLBMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCCOCCN2C(=O)CCC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2869918.png)

![1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2869920.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2869922.png)

![Methyl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoate](/img/structure/B2869930.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2869934.png)